![molecular formula C14H24N2O B7506330 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine, also known as DMOM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DMOM is a synthetic compound that belongs to the class of cycloheptanamine derivatives. It has been studied extensively for its pharmacological properties and potential therapeutic applications.
作用機序
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine exerts its pharmacological effects by binding to the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various cellular processes. The binding of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine to the sigma-1 receptor leads to the modulation of ion channel activity, neurotransmitter release, and cell survival. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine has also been found to have an effect on the opioid receptor system, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine has been found to have various biochemical and physiological effects, including the modulation of ion channel activity, neurotransmitter release, and cell survival. It has also been found to have an analgesic effect, making it a promising candidate for the treatment of chronic pain. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes.
実験室実験の利点と制限
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine has several advantages for lab experiments, including its synthetic nature, which allows for easy production and modification. It has also been found to have a high affinity for the sigma-1 receptor, making it a useful tool for studying the function of this receptor. However, N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine, including the development of new synthetic methods for its production and modification. Further studies are needed to determine its safety and efficacy for use in the treatment of various medical conditions, including depression, anxiety, and chronic pain. Additionally, the potential of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine as a tool for studying the function of the sigma-1 receptor and other cellular processes should be explored further.
合成法
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine can be synthesized using various methods, including the reaction of 3,5-dimethyl-4-formyl-1,2-oxazole with N-methylcycloheptanamine in the presence of a reducing agent. Another method involves the reaction of 3,5-dimethyl-4-hydroxy-1,2-oxazole with N-methylcycloheptanamine in the presence of a dehydrating agent.
科学的研究の応用
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine has been studied for its potential applications in the treatment of various medical conditions, including depression, anxiety, and chronic pain. It has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, ion channel activity, and cell survival. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine has also been found to have an analgesic effect, making it a promising candidate for the treatment of chronic pain.
特性
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-11-14(12(2)17-15-11)10-16(3)13-8-6-4-5-7-9-13/h13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNXGCNMFQRFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

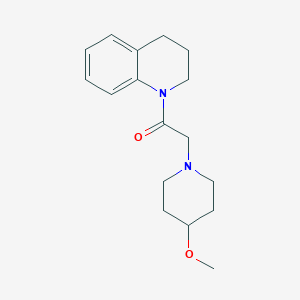
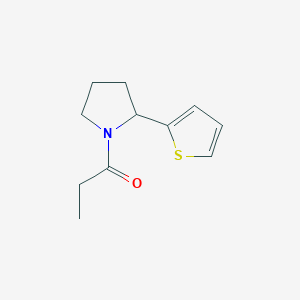


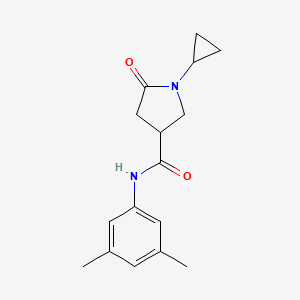
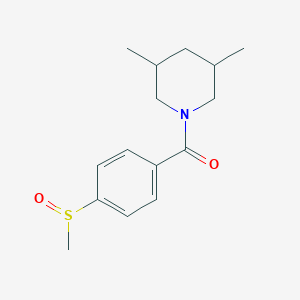
![3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7506313.png)
![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7506322.png)
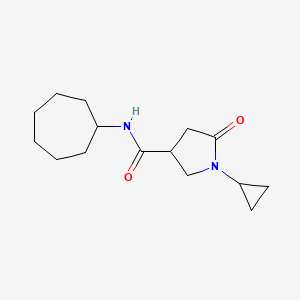

![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)
![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)
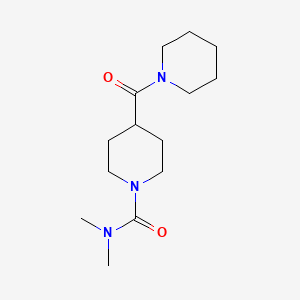
![1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7506348.png)